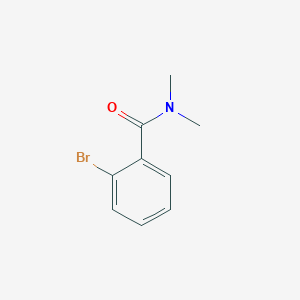

2-bromo-N,N-dimethylbenzamide

Beschreibung

Historical Context and Development

The development of 2-bromo-N,N-dimethylbenzamide is intrinsically linked to the broader evolution of directed ortho metalation chemistry, which traces its origins to the pioneering work of Gilman and Bebb in 1939-1940, alongside the independent discoveries by Wittig and Fuhrmann. These seminal investigations into anisole ortho deprotonation by n-butyllithium established the conceptual framework for directed metalation processes that would later influence the design and synthesis of halogenated benzamide derivatives. The directed ortho metalation process initiated fundamental reactivity studies that were systematically expanded in the early 1960s by Hauser and his students, who developed the scope of directed metalating groups.

The specific synthesis of this compound emerged from the need to combine the directing effects of amide functional groups with the synthetic utility of aryl halides. Historical synthetic approaches involved the bromination of N,N-dimethylbenzamide using various brominating agents, with early methods employing elemental bromine in acetic acid or other suitable solvents. The development of more sophisticated brominating agents, such as N-bromosuccinimide, provided improved regioselectivity and reaction conditions, although these reagents presented cost considerations for large-scale applications.

The evolution of synthetic methodologies for this compound reflects broader trends in organic chemistry toward more efficient and environmentally conscious processes. Traditional bromination methods often required harsh conditions and produced significant amounts of waste, leading to the development of alternative approaches including electrochemical methods and catalytic processes. The emergence of mechanochemical synthesis has further expanded the toolkit available for preparing halogenated benzamides, offering solvent-free alternatives that align with green chemistry principles.

Significance in Halogenated Benzamide Chemistry

This compound occupies a unique position within halogenated benzamide chemistry due to its dual functionality as both an electrophilic aromatic compound and a directing group for metalation reactions. The bromine substituent at the ortho position significantly influences the electronic properties of the benzene ring, creating an electron-deficient system that participates readily in nucleophilic aromatic substitution reactions. Simultaneously, the N,N-dimethylamide group serves as a powerful directing group for lithiation and other metalation processes, enabling regioselective functionalization at positions adjacent to the amide substituent.

The structural characteristics of this compound make it particularly valuable for studying structure-activity relationships in halogenated aromatic systems. The molecular formula C₉H₁₀BrNO encompasses key functional groups that demonstrate how halogen substitution affects both physical and chemical properties of benzamide derivatives. Computational studies using density functional theory have revealed that the presence of the bromine atom significantly alters the electronic distribution within the aromatic system, influencing both reactivity patterns and intermolecular interactions.

Comparative analysis with other halogenated benzamides reveals distinctive features of the bromo derivative. While chloro and iodo analogs exist, the bromine-containing compound offers an optimal balance between reactivity and stability. The bromine atom provides sufficient electronic withdrawal to activate the aromatic ring toward nucleophilic attack while maintaining sufficient stability for handling and storage under normal laboratory conditions. This balance makes this compound particularly suitable for multi-step synthetic sequences where intermediate stability is crucial.

The compound's significance extends to its role as a synthetic building block in pharmaceutical and materials chemistry. The combination of the amide directing group with the reactive bromine substituent enables the construction of complex molecular architectures through sequential functionalization reactions. Research has demonstrated that derivatives of this compound can be prepared with high regioselectivity, making it a valuable starting material for the synthesis of biologically active molecules and advanced materials.

Table 1: Comparative Physical Properties of Halogenated N,N-dimethylbenzamides

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | CAS Number |

|---|---|---|---|---|

| 2-Chloro-N,N-dimethylbenzamide | 183.64 | 298.5±35.0 | 1.3±0.1 | - |

| This compound | 228.09 | 323.3±25.0 | 1.4±0.1 | 54616-47-6 |

| 2-Iodo-N,N-dimethylbenzamide | 275.09 | 365.2±42.0 | 1.6±0.1 | - |

Current Research Landscape

Contemporary research involving this compound has been significantly influenced by advances in catalytic carbon-hydrogen bond activation and cross-coupling methodologies. Recent investigations have focused on developing more efficient and selective methods for both the synthesis of this compound and its utilization in subsequent transformations. Catalytic systems based on iridium complexes have shown particular promise for the selective halogenation of benzamide derivatives, offering improved yields and reduced reaction times compared to traditional methods.

The development of cyclopentadienyl iridium(III) complexes as catalysts for ortho halogenation reactions represents a significant advancement in the field. Research has demonstrated that these catalysts can achieve the selective halogenation of N,N-diisopropylbenzamides with N-halosuccinimide as the halogen source, providing a general method that can be adapted for the synthesis of various halogenated benzamides including the dimethyl analog. Optimized conditions for iodination reactions using 0.5 mol% catalyst loading in 1,2-dichloroethane at 60°C for 1 hour have been established, while bromination requires slightly higher catalyst loadings and longer reaction times.

Mechanistic studies have provided crucial insights into the pathways involved in these catalytic processes. Kinetic investigations have revealed that the reaction dependence is first order in iridium, positive order in benzamide, and zero order in N-iodosuccinimide, suggesting that the halogenation step occurs through an intermediate iridium(V) species. Computational studies using density functional theory calculations indicate that a concerted metalation-deprotonation mechanism is more likely than an oxidative addition pathway for the carbon-hydrogen bond activation step.

Table 2: Recent Catalytic Methods for Halogenated Benzamide Synthesis

The application of palladium-catalyzed methodologies has also contributed significantly to the current research landscape. Recent developments have focused on the use of cationic palladium catalysts generated in situ from palladium(II) acetate and triflic acid for the ortho-halogenation of tertiary benzamides. These methods provide general and efficient protocols for the synthesis of ortho-halogenated tertiary benzamides under mild conditions, with various functional groups being well tolerated in the para position of the benzamide substrate.

Emerging research directions include the exploration of mechanochemical approaches for the synthesis of halogenated benzamides. These methods offer the potential for solvent-free transformations that align with green chemistry principles while providing access to compounds that may be difficult to prepare using traditional solution-phase methods. Mechanochemical synthesis encompasses various techniques from grinding chemistry to ball milling and sonication, offering alternatives to conventional synthetic approaches that can minimize the use of hazardous chemicals and reduce waste generation.

The current research landscape also encompasses investigations into the utility of this compound as a substrate for cross-coupling reactions and other transformations. The bromine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon-carbon and carbon-heteroatom bonds. These applications have expanded the synthetic utility of the compound beyond its role as a directing group substrate, establishing it as a versatile building block for complex molecule synthesis.

Eigenschaften

IUPAC Name |

2-bromo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWWETIYYPKRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390808 | |

| Record name | 2-bromo-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54616-47-6 | |

| Record name | 2-bromo-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2-bromo-N,N-dimethylbenzamide typically involves the bromination of N,N-dimethylbenzamide. One common method includes the reaction of N,N-dimethylbenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position of the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.

Analyse Chemischer Reaktionen

2-Bromo-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require a catalyst or a base to proceed efficiently.

Reduction Reactions: The compound can be reduced to form N,N-dimethylbenzamide by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Although less common, the compound can undergo oxidation under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper complexes, and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-N,N-dimethylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various substitution and coupling reactions, making it valuable in synthetic chemistry. It can be employed in:

- Formation of Benzamides : Used as a precursor to synthesize other benzamide derivatives.

- Coupling Reactions : Acts as a coupling partner in reactions involving nucleophiles.

Research into the biological activities of this compound has revealed potential applications in medicinal chemistry:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes .

- Anticancer Potential : The compound has shown effectiveness against cancer cell lines, such as MCF-7 (breast cancer) and CCRF-CEM (T-cell leukemia). It induces apoptosis through mitochondrial pathways .

Medicinal Chemistry

In medicinal chemistry, this compound functions as a precursor for developing pharmaceuticals:

- Drug Development : Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer effects .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for cancer therapy by disrupting cell proliferation .

Case Study 1: Anticancer Activity Assessment

A study demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 and CCRF-CEM cell lines through apoptosis induction. The IC50 value was determined to be approximately 25 µM for MCF-7 cells .

Case Study 2: Antimicrobial Efficacy

In vitro assays evaluated the antibacterial efficacy against clinical isolates of Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial properties .

Case Study 3: Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry showed that derivatives of this compound exhibited significant inhibition of p38 mitogen-activated protein kinase activity, correlating with reduced inflammatory cytokine production in cell models .

Wirkmechanismus

The mechanism of action of 2-bromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

The 4-bromo-N,N-dimethylbenzamide (CAS: 18469-37-9) isomer differs only in the bromine position (para instead of ortho). Key distinctions include:

- Electronic Effects : The para-bromo substituent exerts a stronger electron-withdrawing resonance effect compared to the ortho-bromo, which primarily acts through inductive effects due to steric hindrance limiting resonance .

- Rotational Barriers : Studies on N,N-dimethylbenzamides reveal that substituent position influences rotational barriers (ΔG‡) around the C–N bond. Ortho-substituted derivatives like 2-bromo-N,N-dimethylbenzamide exhibit higher barriers due to steric interactions, whereas para-substituted analogs show lower barriers influenced by electronic effects .

Table 1: Comparison of Ortho- and Para-Bromo Derivatives

| Property | This compound | 4-Bromo-N,N-dimethylbenzamide |

|---|---|---|

| CAS Number | 1856138-98-1 | 18469-37-9 |

| Substituent Position | Ortho | Para |

| Rotational Barrier (ΔG‡) | Higher (steric hindrance) | Lower (electronic effects) |

| Applications | Potential catalysis templates | Less steric in reactions |

Substituent Variations on the Amide Nitrogen

Replacing the N,N-dimethyl group with bulkier or functionalized amines alters reactivity and solubility:

- 4-Bromo-N-[2-(dimethylamino)ethyl]benzamide (CAS: 301678-39-7): Incorporates a dimethylaminoethyl group, introducing a basic tertiary amine. This modification enhances solubility in acidic media and enables chelation in metal-catalyzed reactions .

Functional Group Additions on the Benzene Ring

- 2-Amino-5-bromo-N,3-dimethylbenzamide (CAS: 1006619-84-6): The amino group at position 2 introduces nucleophilic character, enabling participation in coupling reactions (e.g., Suzuki-Miyaura).

- 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide : Methoxy groups at positions 3 and 5 on the pendant aryl ring donate electron density, increasing stability in oxidative environments. This contrasts with the electron-withdrawing bromine in the target compound, which may reduce electron-rich intermediates in reactions .

Reactivity in Esterification Reactions

N,N-Dimethylbenzamide derivatives undergo esterification with varying efficiency based on substituents:

- Electron-Withdrawing Groups : Para-bromo substituents (e.g., 4-bromo-N,N-dimethylbenzamide) reduce yields (e.g., 64% in para-substituted vs. 82% in electron-donating analogs) due to decreased nucleophilicity of the carbonyl carbon .

- Steric Effects : Ortho-bromo substitution in this compound may further lower yields due to hindered access to the reaction site, though specific data are unavailable in the evidence.

Biologische Aktivität

2-bromo-N,N-dimethylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in medicinal chemistry.

This compound has the chemical formula and a molecular weight of 229.09 g/mol. The compound features a bromine atom attached to a benzamide structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and the dimethylamino group enhance its binding affinity to enzymes and receptors, leading to various biochemical effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in cancer therapy by disrupting cell proliferation.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown effectiveness against various cancer cell lines, including those from breast cancer and lymphoma. The compound's ability to induce apoptosis (programmed cell death) in these cells is a key area of investigation.

- Case Study : A study demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and CCRF-CEM (T-cell leukemia) lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has been reported to inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics.

- Research Findings : In vitro tests revealed that this compound effectively reduced the cytoplasmic DNA levels of Hepatitis B virus (HBV), indicating potential antiviral activity .

Data Table: Biological Activity Summary

Synthesis and Derivatives

This compound serves as an important intermediate in organic synthesis. Its derivatives are being explored for enhanced biological activities and selectivity against specific targets.

Q & A

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.